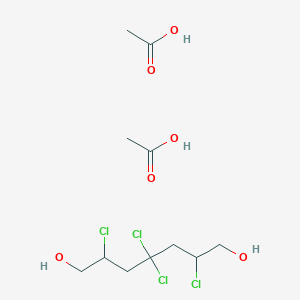
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol is a compound that combines the properties of acetic acid and a tetrachlorinated heptane diol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol typically involves multiple steps:
Hydroxylation: The addition of hydroxyl groups can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring and controlling the reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid, potassium dichromate (K₂Cr₂O₇) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether, hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in water, ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted heptane derivatives.
科学研究应用
Biology: Studied for its potential antimicrobial properties due to the presence of chlorine atoms.
Medicine: Investigated for its potential use as an antiseptic or disinfectant.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol involves its interaction with biological molecules through its chlorine and hydroxyl groups. The chlorine atoms can act as electrophiles, reacting with nucleophilic sites on proteins and DNA, leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
相似化合物的比较
Similar Compounds
2,4,4,6-Tetrachloroheptane-1,7-diol: Lacks the acetic acid moiety, potentially less acidic.
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol: Contains both acetic acid and tetrachlorinated heptane diol components, offering unique chemical properties.
Uniqueness
This compound is unique due to the combination of acetic acid and tetrachlorinated heptane diol, providing both acidic and chlorinated functionalities
属性
CAS 编号 |
132775-20-3 |
|---|---|
分子式 |
C11H20Cl4O6 |
分子量 |
390.1 g/mol |
IUPAC 名称 |
acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol |
InChI |
InChI=1S/C7H12Cl4O2.2C2H4O2/c8-5(3-12)1-7(10,11)2-6(9)4-13;2*1-2(3)4/h5-6,12-13H,1-4H2;2*1H3,(H,3,4) |
InChI 键 |
UPQDLVPDMXLJBV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C(C(CO)Cl)C(CC(CO)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
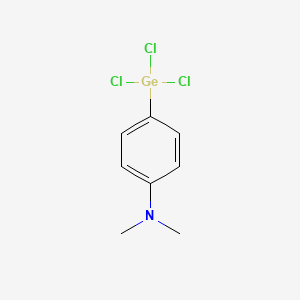


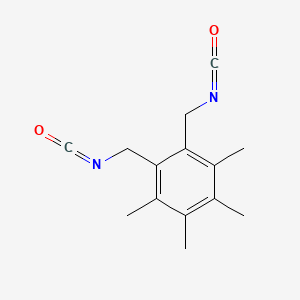

methanone](/img/structure/B14271570.png)
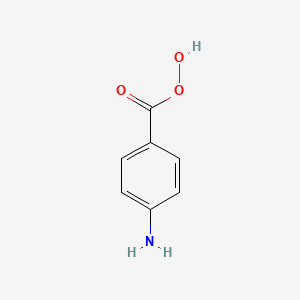
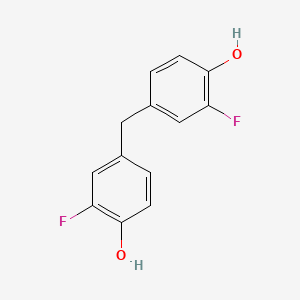

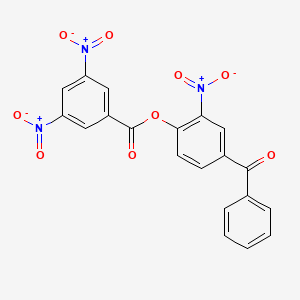
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
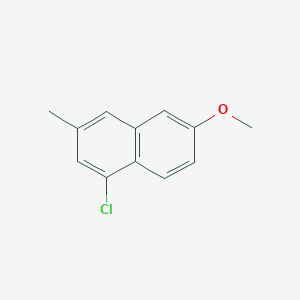
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
